Pam3-Cys-OH

Conjugation Chemistry Synthetic Vaccine Design Lipopeptide Synthesis

Pam3-Cys-OH is the essential minimal lipoamino acid building block for creating well-defined TLR2-targeted immunoconjugates. Unlike pre-assembled lipopeptides (e.g., Pam3CSK4), its free carboxylic acid enables site-specific covalent attachment to peptide antigens, fluorophores, or solid supports via standard carbodiimide chemistry—critical for investigating structure-activity relationships and generating reproducible immune responses. Sourced as a racemic (2RS) mixture; for optimal CD8+ T-cell activation, procure the chirally pure R-epimer. Verify batch-specific purity (≥98% by TLC) and diastereomeric composition for reproducible results.

Molecular Formula C54H103NO7S
Molecular Weight 910.5 g/mol
CAS No. 70512-46-8
Cat. No. B1257271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3-Cys-OH
CAS70512-46-8
SynonymsN-palmitoyl-5,6-dipalmitoylcysteinyl-seryl-lysine(4)
N-palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine
P3C-SK4
P3CSK4
Pam(3)-Cys-Ser-(Lys)(4)
Pam(3)-Cys-Ser-(Lys)4
Pam(3)-Cys-Ser-Lys(4)
Pam3Cys
Pam3Cys-Ser-(Lys)4
tripalmitoyl-cysteinyl-seryl-lysine(4)
Molecular FormulaC54H103NO7S
Molecular Weight910.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O
InChIInChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1
InChIKeyPZFZLRNAOHUQPH-DJBVYZKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam3-Cys-OH (CAS 70512-46-8): TLR2 Agonist Lipoamino Acid Building Block for Vaccine Adjuvant Synthesis and Conjugation Chemistry


Pam3-Cys-OH (N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine; CAS 70512-46-8) is a synthetic triacylated lipoamino acid that functions as a Toll-like receptor 2 (TLR2) ligand . As a foundational lipoamino acid building block with a free C-terminal carboxylic acid, it enables covalent conjugation to peptide antigens, fluorophores, or solid supports to create well-defined lipopeptide constructs for immunological studies [1]. This compound serves as the minimal structural core of bacterial lipoproteins and is recognized by the TLR2/TLR1 heterodimer, triggering innate immune signaling cascades including NF-κB activation and pro-inflammatory cytokine production [2]. Its amphiphilic character imparts distinct physicochemical properties that govern both immunological activity and handling requirements in experimental workflows.

Why Pam3-Cys-OH Cannot Be Interchanged with Pam3CSK4 or Other TLR2 Agonists in Vaccine Conjugation and SAR Studies


Substituting Pam3-Cys-OH with more elaborate TLR2 agonists such as Pam3CSK4 (Pam3Cys-Ser-(Lys)4) fundamentally alters experimental outcomes due to critical differences in molecular architecture, synthetic utility, and biological properties. Pam3-Cys-OH is a minimal lipoamino acid building block lacking a peptide chain, which renders it uniquely suitable for site-specific conjugation chemistries that exploit its free carboxyl group . In contrast, Pam3CSK4 is a pre-assembled lipopeptide with restricted conjugation options and is not a building block for custom synthesis . Truncated derivatives lacking the peptide fragment, such as Pam3-Cys-OH itself, are known to be inactive as direct TLR2 agonists compared to full lipopeptides, necessitating conjugation to an immunogenic cargo for biological function [1]. Furthermore, the diastereomeric composition at the glycerol C-2 position dramatically affects biological activity; R-epimers demonstrate markedly enhanced immune cell activation compared to S-epimers, while most commercially available material is provided as a (2RS) racemic mixture [2]. These distinctions render simple in-class substitution scientifically invalid and justify the rigorous evidence-based procurement of this specific compound.

Quantitative Evidence Differentiating Pam3-Cys-OH from Pam3CSK4, Pam2Cys, and Other TLR2 Ligands


Pam3-Cys-OH Functions as a Minimal Conjugation Building Block, Unlike Pre-Assembled Lipopeptides Like Pam3CSK4

Pam3-Cys-OH is a lipoamino acid that presents a free C-terminal carboxylic acid, making it a versatile building block for custom conjugation reactions. This is in stark contrast to Pam3CSK4, a pre-assembled lipopeptide that lacks a similarly accessible functional handle for site-specific attachment, thus restricting its use to studies involving the entire pre-formed ligand [1].

Conjugation Chemistry Synthetic Vaccine Design Lipopeptide Synthesis

Pam3-Cys-OH Requires Conjugation for Biological Activity, in Contrast to Directly Active Pam3CSK4

As a minimal building block, Pam3-Cys-OH is intrinsically inactive as a TLR2 agonist and requires covalent attachment to an immunogenic cargo (e.g., a peptide antigen) to elicit an immune response [1]. In contrast, Pam3CSK4 acts as a potent, direct agonist of the TLR1/TLR2 complex with a defined EC50 value in the sub-nanomolar range (e.g., 0.47 ng/mL for human TLR1/2) without requiring further conjugation [2].

TLR2 Activation Innate Immunity Bioactivity Threshold

Stereochemistry at Glycerol C-2 Critically Dictates Pam3-Cys-OH Derived Conjugate Immunogenicity

The R-configuration at the glycerol C-2 position of Pam3Cys-based lipopeptides yields significantly enhanced biological activity compared to the S-configuration. In a direct head-to-head comparison of peptide conjugates, the R-epimer induced superior dendritic cell maturation (higher IL-12 secretion and marker upregulation) and a significantly greater magnitude of specific CD8+ T-cell responses in vivo in mice [1].

Stereochemistry CD8+ T-cell Induction Dendritic Cell Activation

Lipophilicity-Driven Solubility Dictates Handling Protocols Relative to Water-Soluble Lipopeptides

Pam3-Cys-OH is a highly lipophilic compound with limited solubility in aqueous media. It dissolves in DMSO at a concentration of approximately 1-2 mg/mL, often requiring ultrasonication and warming (e.g., to 60°C) to achieve dissolution . This contrasts with more hydrophilic derivatives like Pam3CSK4, which is supplied as a water-soluble trihydrochloride salt for cell-based assays [1].

Solubility Formulation DMSO Compatibility

Purity and Identity Specifications Critical for Reproducible Conjugation Chemistry

Reputable vendors of Pam3-Cys-OH specify purity as ≥98% determined by Thin Layer Chromatography (TLC), a method that verifies the absence of major organic impurities that could interfere with conjugation efficiency . This specification is typical for a synthetic building block but less stringent than the HPLC purity analysis often applied to bioactive final products like Pam3CSK4, which is commonly supplied at ≥95% purity by HPLC .

Purity Analysis TLC Quality Control

Optimized Application Scenarios for Pam3-Cys-OH (CAS 70512-46-8) Based on Unique Physicochemical and Functional Properties


Custom Synthesis of Fully Synthetic Lipopeptide Vaccines via Site-Specific Conjugation

Pam3-Cys-OH is the reagent of choice for constructing well-defined, synthetic vaccine candidates where precise control over the lipopeptide-antigen linkage is paramount. Its free carboxylic acid permits chemoselective conjugation to the N-terminus or side chains of synthetic peptide antigens containing orthogonal protecting groups, as demonstrated in the convergent assembly of MUC1–lipopeptide chimeras and other model vaccines [1]. This approach ensures that the immunostimulatory Pam3Cys moiety is presented in a defined, homogeneous manner, a critical requirement for investigating structure-activity relationships and generating reproducible immune responses.

Synthesis of Fluorescent Pam3Cys Probes for Tracking Cellular Uptake and TLR2 Trafficking

The free acid group of Pam3-Cys-OH enables its direct conjugation to amine-containing fluorophores (e.g., Cy5-amine) using standard carbodiimide chemistry. This yields fluorescent probes that retain the core TLR2-binding lipopeptide structure while enabling visualization of receptor binding, cellular internalization pathways, and intracellular trafficking in live or fixed cells via confocal microscopy [2]. The ability to generate custom fluorescent conjugates from this building block is essential for dissecting the distinct uptake mechanisms of TLR2 ligands in antigen-presenting cells.

Synthesis of Chiral R-Epimer Lipopeptides for Maximal CD8+ T-Cell Adjuvant Activity

Given the established superiority of the R-stereoisomer at the glycerol C-2 position for inducing potent CD8+ T-cell responses [3], Pam3-Cys-OH (especially when sourced as the chirally pure R-enantiomer) is an essential starting material for synthesizing lipopeptide adjuvants with optimized in vivo activity. Researchers aiming to maximize the immunogenicity of peptide-based vaccines in cancer immunotherapy or infectious disease models will prioritize this building block to construct adjuvants that elicit robust, functional cytotoxic T-lymphocyte (CTL) responses, which are critical for therapeutic efficacy.

Solid-Phase Lipopeptide Synthesis for Combinatorial Library Construction

Pam3-Cys-OH can be directly loaded onto solid-phase synthesis resins (e.g., Wang or 2-chlorotrityl chloride resins) via its C-terminal carboxyl group, enabling the on-resin assembly of diverse lipopeptide libraries for high-throughput screening. This approach is foundational for exploring the structure-activity landscape of TLR2 ligands, where variations in the peptide sequence attached to the conserved Pam3Cys anchor can be systematically generated and evaluated for novel immunomodulatory properties [4]. This application is unique to the building block and unachievable with pre-assembled, full-length lipopeptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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